molecular formula C11H9N3O3 B14157312 5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione CAS No. 42485-26-7

5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14157312
CAS No.: 42485-26-7
M. Wt: 231.21 g/mol
InChI Key: NUHGUNMMYBNXAG-UHFFFAOYSA-N
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Description

5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with an amino group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 2-hydroxybenzaldehyde with aminopyrimidine derivatives. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its antiproliferative and anti-inflammatory activities.

    Industry: Utilized in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit phosphodiesterase or dihydrofolate reductase, which are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

42485-26-7

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

5-[(2-hydroxyphenyl)methylideneamino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H9N3O3/c15-9-4-2-1-3-7(9)5-12-8-6-13-11(17)14-10(8)16/h1-6,15H,(H2,13,14,16,17)

InChI Key

NUHGUNMMYBNXAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CNC(=O)NC2=O)O

Origin of Product

United States

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